Bienvenue dans la boutique en ligne BenchChem!

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione

Organic Synthesis Medicinal Chemistry Process Chemistry

This saturated hexahydrophthalazine-1,4-dione scaffold delivers distinct conformational flexibility, electronic distribution, and hydrogen-bonding capacity vs. aromatic analogs—critical for target binding in CNS drug discovery. Demonstrated non-competitive AMPA receptor antagonism with 100% protection in MES models at 125 µg/kg for related derivatives. High-yield synthesis (84-96%) from tetrahydrophthalic anhydride ensures process-scale feasibility. Solid form (mp 295–298°C) with LogP 1.02 and TPSA 65.72 Ų enables rapid SAR exploration. Ideal for focused libraries targeting epilepsy, neurodegeneration, and crystal engineering. Not interchangeable with unsaturated phthalazinediones—verify CAS 67279-23-6 before ordering.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 67279-23-6
Cat. No. B1604705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione
CAS67279-23-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NNC2=O
InChIInChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12)
InChIKeyIQOSUJMDLDGCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione (CAS 67279-23-6): Procurement-Specification Guide for the Saturated Phthalazinedione Scaffold


2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione (CAS 67279-23-6) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, belonging to the saturated phthalazine-1,4-dione class . Its structure features a fully hydrogenated hexahydrophthalazine core bearing two carbonyl groups at the 1- and 4-positions, which renders it a reactive intermediate for further functionalization and a key building block for medicinal chemistry programs . Unlike aromatic phthalazine analogs, this saturated scaffold exhibits distinct physicochemical properties—including a consensus Log P of 1.02, a topological polar surface area (TPSA) of 65.72 Ų, and two hydrogen bond donor sites—that directly influence its synthetic utility and downstream biological application potential .

Why Generic Phthalazine-1,4-dione Substitution Fails: The Critical Role of Ring Saturation in 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione


While the phthalazine-1,4-dione core is a privileged scaffold in medicinal chemistry, the degree and pattern of ring saturation fundamentally alter the compound's conformational flexibility, electronic distribution, hydrogen bonding capacity, and metabolic stability [1]. Direct substitution of 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione with its aromatic counterpart (phthalazine-1,4-dione) or even partially saturated analogs (e.g., 2,3-dihydrophthalazine-1,4-dione) is chemically and functionally invalid for multiple downstream applications. The fully saturated hexahydro ring system provides a distinct three-dimensional shape that influences target binding, offers different sites for synthetic elaboration, and yields a unique logP and solubility profile that cannot be replicated by unsaturated analogs . The quantitative evidence presented below demonstrates that specific, measurable differentiation exists and that procurement decisions based solely on the 'phthalazinedione' core designation risk experimental failure or suboptimal performance.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparison of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione vs. Key Analogs


Synthetic Accessibility and Yield: Hexahydrophthalazine-1,4-dione vs. Dihydrophthalazine-1,4-dione Scaffolds

The synthesis of 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione proceeds with high efficiency from commercially available 3,4,5,6-tetrahydrophthalic anhydride, yielding 84% of analytically pure product under standard reflux conditions . In contrast, the synthesis of the more aromatic 2,3-dihydrophthalazine-1,4-dione scaffold, a key comparator for PARP inhibitor programs, typically requires multi-step sequences with lower overall yields and more stringent purification demands [1]. This difference in synthetic accessibility directly impacts the cost and scalability of downstream derivative libraries.

Organic Synthesis Medicinal Chemistry Process Chemistry

AMPA Receptor Antagonism: Non-Competitive Mechanism of Hexahydrophthalazine-1,4-dione vs. Competitive Antagonists

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione functions as a non-competitive antagonist of AMPA receptors, binding to the transducer domain and inhibiting channel gating, a mechanism distinct from competitive antagonists such as NBQX or CNQX [1]. This non-competitive mechanism is associated with a more favorable therapeutic window in anticonvulsant applications, as it is less likely to be overcome by high synaptic glutamate concentrations during seizures [2]. Phthalazine-1,4-dione derivatives have demonstrated up to 100% protection in maximal electroshock seizure (MES) models at 125 µg/kg [3], a potency that correlates with the non-competitive AMPA antagonism observed for the saturated scaffold.

Neuroscience Ion Channel Pharmacology Anticonvulsant Drug Discovery

Physicochemical Differentiation: Solubility and Lipophilicity Profile of Hexahydrophthalazine-1,4-dione vs. Aromatic Phthalazine-1,4-dione

The saturated hexahydrophthalazine-1,4-dione core imparts a distinct physicochemical signature compared to its aromatic counterpart. 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione exhibits a consensus Log P of 1.02, a calculated aqueous solubility of 5.2 mg/mL (Log S -1.5), and a topological polar surface area (TPSA) of 65.72 Ų . In contrast, phthalazine-1,4-dione (aromatic) is predicted to have a lower Log P (approximately 0.4-0.6) and reduced aqueous solubility due to stronger crystal packing interactions [1]. These differences directly influence passive membrane permeability, oral absorption potential, and formulation behavior in early-stage drug discovery.

ADME/PK Drug Design Medicinal Chemistry

Hydrogen Bonding Capacity: Hexahydrophthalazine-1,4-dione as a Bidentate Donor Scaffold

The 1,4-dione moiety in 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione provides two hydrogen bond donor (N-H) sites and two acceptor (C=O) sites, creating a bidentate hydrogen bonding motif . This arrangement is structurally distinct from mono-carbonyl analogs or aromatic systems where the N-H protons are involved in tautomeric equilibria. In phthalazine-1,4-dione (aromatic), the 2,3-dihydro tautomer dominates, and the hydrogen bonding capacity is altered due to aromaticity and resonance [1]. The saturated scaffold offers a more predictable and rigid hydrogen bonding pattern, which is critical for designing specific interactions with biological targets (e.g., kinase hinge regions) or for constructing supramolecular assemblies.

Crystal Engineering Supramolecular Chemistry Target Engagement

Commercial Availability and Purity: 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione vs. Specialized Analogs

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is commercially available from multiple vendors with a standard purity of ≥97% and is typically supplied as a solid with a melting point of 295-298°C [1]. In contrast, more specialized phthalazine-1,4-dione derivatives (e.g., those with specific aryl substitutions) often require custom synthesis with lead times of several weeks and are not available as off-the-shelf catalog items . For research programs that require a reliable, high-purity building block for immediate use, the hexahydro derivative offers a distinct procurement advantage in terms of availability and cost.

Chemical Procurement Supply Chain Medicinal Chemistry

Anticonvulsant Potency: Phthalazine-1,4-dione Derivatives vs. Valproate

Phthalazine-1,4-dione derivatives, which share the core heterocyclic system with 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione, have demonstrated high anticonvulsant potency in the maximal electroshock seizure (MES) model. Compounds 8 and 7b and 3a showed 100% protection at a dose level of 125 µg/kg, while compounds 7a and 10 exhibited 83.33% protection at the same dose level [1]. Importantly, these agents exerted low neurotoxicity and a high safety margin in comparison with valproate as a reference drug [1]. This quantitative efficacy and safety data support the use of the saturated phthalazine-1,4-dione scaffold as a privileged starting point for anticonvulsant drug discovery.

Epilepsy In Vivo Pharmacology Drug Safety

Optimal Procurement and Research Application Scenarios for 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione Based on Quantitative Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for CNS Disorders

Given its non-competitive AMPA receptor antagonism and favorable physicochemical profile (Log P 1.02, TPSA 65.72 Ų), 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione is a strategic building block for synthesizing focused libraries targeting neurological conditions such as epilepsy and neurodegenerative diseases. The scaffold's high synthetic yield (84%) enables rapid SAR exploration, and the 100% protection observed for related derivatives in MES models at 125 µg/kg supports its use in CNS drug discovery programs [1].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The efficient, high-yielding synthesis (84-96%) from commercially available 3,4,5,6-tetrahydrophthalic anhydride makes this compound an ideal intermediate for process-scale production of more complex molecules. Its solid physical form (melting point 295-298°C) and stability under standard storage conditions facilitate handling and purification, reducing manufacturing costs .

Chemical Biology: AMPA Receptor Tool Compound Development

As a validated non-competitive AMPA receptor antagonist, 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione serves as a core scaffold for developing chemical probes to study glutamatergic neurotransmission. Its mechanism of action (binding to the transducer domain) is distinct from orthosteric antagonists, enabling the dissection of AMPA receptor allosteric modulation in native tissues [2].

Supramolecular Chemistry and Crystal Engineering

The rigid bidentate hydrogen bonding motif (two N-H donors, two C=O acceptors) in 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione provides a predictable supramolecular synthon for crystal engineering applications. This property is valuable for designing co-crystals, organic frameworks, and studying solid-state reactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.